Cyclododecanethiol is a cyclic thiol compound with the chemical formula . It features a twelve-membered carbon ring with a thiol (-SH) functional group. This compound is structurally related to cyclododecane, which lacks the thiol group, making cyclododecanethiol unique due to the presence of sulfur. The thiol group imparts distinct chemical reactivity and biological properties, making it a subject of interest in various scientific fields.
Cyclododecanethiol exhibits various biological activities, primarily attributed to its thiol group. Thiols are known to play crucial roles in biological systems, including:
There are several methods for synthesizing cyclododecanethiol:
Cyclododecanethiol has several applications across different fields:
Research on cyclododecanethiol's interactions focuses on its reactivity with biological molecules and potential therapeutic targets. Studies have shown that cyclododecanethiol can form complexes with metal ions and proteins, impacting their function and stability. Additionally, its ability to modulate enzyme activity through redox mechanisms makes it an interesting candidate for further investigation in medicinal chemistry .
Cyclododecanethiol shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
| Compound | Structure Type | Key Features |
|---|---|---|
| Cyclododecane | Saturated hydrocarbon | Lacks sulfur; used primarily as an inert solvent. |
| Dodecanethiol | Linear thiol | Straight-chain structure; different physical properties. |
| 1-Dodecanethiol | Linear thiol | Similar reactivity but different solubility characteristics. |
| 1,8-Octanedithiol | Linear dithiol | Contains two thiols; used in cross-linking applications. |
| Thiophenol | Aromatic thiol | Contains an aromatic ring; different reactivity profile due to resonance effects. |
Cyclododecanethiol's twelve-membered ring structure combined with the thiol functional group distinguishes it from these similar compounds, providing unique chemical reactivity and potential applications in various fields.
Cyclododecane-1,5,9-trithiol occupies a niche but critical role in the study of cyclic thiols, which are integral to materials science and coordination chemistry. While its direct industrial applications remain less documented compared to its hydrocarbon analog cyclododecane (a precursor to nylon-12 and flame retardants), the compound’s structural features make it a subject of interest in molecular self-assembly and catalysis. The first reported synthesis of cyclododecane-1,5,9-trithiol dates to the early 21st century, with PubChem records indicating formal registration in 2019. Its development parallels advancements in selective hydrogenation and isomerization techniques used for related cyclododecane derivatives, such as epoxycyclododecane-to-cyclododecanone conversion processes.
The compound adheres to IUPAC naming conventions as cyclododecane-1,5,9-trithiol, reflecting its twelve-membered ring and tri-thiol substitution pattern. Systematic identifiers include:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄S₃ |
| SMILES | C1CC(CCCC(CCCC(C1)S)S)S |
| InChIKey | KIPGGLAITMOEKF-UHFFFAOYSA-N |
| PubChem CID | 137384245 |
The SMILES string illustrates the equidistant placement of sulfur atoms, while the InChIKey provides a unique digital fingerprint for database referencing.
Cyclododecane-1,5,9-trithiol belongs to the class of polyfunctional cyclic thiols, distinguished by:
The structural relationship to other cyclic thiols is summarized below:
| Compound | Ring Size | Thiol Groups | Symmetry |
|---|---|---|---|
| Cyclododecane-1,5,9-trithiol | 12 | 3 | C₃ |
| Cyclohexanethiol | 6 | 1 | C₁ |
| 1,4-Dithiane | 6 | 2 | C₂ |
This comparative analysis highlights the compound’s unique position as a maximally substituted medium-ring thiol with defined symmetry.
The molecular geometry of cyclododecanethiol is fundamentally influenced by the large ring size, which permits considerable conformational flexibility [2]. Unlike smaller cyclic systems that exhibit rigid geometric constraints, the twelve-membered ring allows for multiple energetically accessible conformations [2]. Research on analogous twelve-membered ring systems, particularly cyclododecanone, has revealed that these macrocycles preferentially adopt conformations that minimize transannular interactions between atoms directed toward the ring interior [2].
| Geometric Parameter | Value | Reference |
|---|---|---|
| Carbon-Carbon Bond Length | 1.54 Å | Tetrahedral sp³ |
| Carbon-Sulfur Bond Length | 1.82 Å | sp³ C-S bond |
| Sulfur-Hydrogen Bond Length | 1.34 Å | Standard S-H bond |
| Carbon-Carbon-Carbon Angle | ~109.5° | Tetrahedral geometry |
| Carbon-Sulfur-Hydrogen Angle | ~96° | Bent sulfur geometry |
Conformational analysis studies on related twelve-membered ring compounds have identified that these systems typically populate several major conformational states [2]. The most energetically favorable conformations often feature a square-like arrangement of the heavy atom framework, with approximately three carbon-carbon bonds per side of the conceptual square [2]. This conformational preference arises from the optimization of torsional angles and the minimization of transannular hydrogen-hydrogen interactions [2].
The conformational landscape of cyclododecanethiol is expected to include multiple low-energy structures separated by relatively modest energy barriers [2]. Computational studies on cyclododecanone have demonstrated that the global minimum conformation is significantly more populated than alternative arrangements, with population ratios often exceeding 19:1 compared to the second most stable conformer [2]. The presence of the thiol group in cyclododecanethiol introduces additional conformational considerations related to the orientation of the sulfur-hydrogen bond relative to the ring plane [3].
Torsional strain analysis reveals that twelve-membered rings experience minimal angle strain compared to smaller cyclic systems [4] [5]. The ring strain energy for cyclododecane derivatives is estimated to be approximately 4-5 kilocalories per mole, substantially lower than the strain energies observed in smaller rings [5]. This reduced strain energy contributes to the conformational flexibility and relative stability of the cyclododecanethiol structure [5].
The stereochemical properties of cyclododecanethiol are primarily governed by conformational isomerism rather than configurational stereoisomerism [6]. The carbon atom bearing the thiol group does not constitute a stereogenic center in the unsubstituted cyclododecanethiol molecule, as it bears two hydrogen atoms in addition to the thiol group and the connection to the ring [6]. However, the conformational flexibility of the twelve-membered ring creates multiple stereoisomeric arrangements that interconvert rapidly under ambient conditions [6].
The thiol functional group can adopt various orientations relative to the ring plane, leading to conformational stereoisomers [3]. These arrangements include pseudo-axial and pseudo-equatorial orientations, analogous to the chair conformations observed in cyclohexane derivatives, though the terminology is less precise for large ring systems [7]. The energy differences between these orientational isomers are typically small, resulting in rapid equilibration between conformational states [7].
| Stereochemical Aspect | Characteristic | Implication |
|---|---|---|
| Configurational Centers | None (in parent compound) | No fixed stereogenic centers |
| Conformational Isomers | Multiple | Rapid interconversion |
| Optical Activity | None (achiral) | No rotation of plane-polarized light |
| Dynamic Stereochemistry | Present | Temperature-dependent populations |
The conformational interconversion processes in cyclododecanethiol occur through pseudorotational motions of the ring system [2]. These motions involve sequential changes in torsional angles around the ring, allowing the molecule to access different conformational states without breaking chemical bonds [2]. The activation energies for these processes are typically in the range of 5-15 kilocalories per mole, facilitating rapid exchange between conformers at room temperature [2].
Nuclear magnetic resonance spectroscopy studies on related twelve-membered ring compounds have demonstrated that conformational exchange processes often occur on timescales that are intermediate relative to the nuclear magnetic resonance measurement timescale [8]. This dynamic behavior results in complex spectral patterns that reflect the weighted average of rapidly interconverting conformational states [8].
The structural characteristics of cyclododecanethiol can be effectively understood through comparison with related cyclic sulfur-containing compounds [9] [10]. These comparative analyses reveal both similarities and distinctions that arise from differences in ring size, sulfur placement, and functional group identity [9] [10].
| Compound | Formula | Ring Size | Sulfur Position | Key Structural Features |
|---|---|---|---|---|
| Cyclododecanethiol | C₁₂H₂₄S | 12 | Exocyclic | Thiol group external to ring |
| Thiacyclododecane | C₁₁H₂₂S | 12 | Ring member | Sulfur replaces methylene unit |
| Cyclododecanol | C₁₂H₂₄O | 12 | Exocyclic | Hydroxyl group external to ring |
| Dodecanethiol | C₁₂H₂₆S | Linear | Terminal | Linear chain structure |
Comparison with thiacyclododecane reveals fundamental differences in molecular architecture [11]. In thiacyclododecane, the sulfur atom replaces a methylene unit within the ring structure, resulting in a heteroatomic ring system [11]. This incorporation of sulfur into the ring backbone alters the geometric parameters and conformational preferences compared to cyclododecanethiol [11]. The endocyclic sulfur in thiacyclododecane introduces different bond angles and distances, as the carbon-sulfur-carbon angle (approximately 99°) deviates from the tetrahedral geometry observed in all-carbon ring systems [11].
The comparison between cyclododecanethiol and cyclododecanol illustrates the influence of heteroatom identity on molecular properties [12] [10]. Both compounds feature twelve-membered rings with exocyclic functional groups, but the replacement of oxygen with sulfur introduces significant changes [12] [10]. The carbon-sulfur bond length (1.82 Å) exceeds the carbon-oxygen bond length (1.43 Å) by approximately 0.4 Å, reflecting the larger atomic radius of sulfur [12] [10]. Additionally, the carbon-sulfur-hydrogen bond angle (96°) is more acute than the carbon-oxygen-hydrogen angle (109.5°), resulting from the different hybridization states and electronic properties of sulfur compared to oxygen [12] [10].
Ring strain considerations provide additional comparative insights [13] [14]. Twelve-membered rings exhibit relatively low strain energies regardless of the specific heteroatoms present [13] [14]. However, the introduction of sulfur typically results in slightly different strain patterns compared to all-carbon systems [14]. The longer carbon-sulfur bonds and different angular preferences of sulfur can lead to modified conformational preferences while maintaining the overall low-strain character of large ring systems [14].
The conformational behavior of cyclododecanethiol shares similarities with other twelve-membered ring compounds [15]. Like cyclododecanone, cyclododecanethiol is expected to exhibit conformational flexibility with several energetically accessible conformational states [2] [15]. The presence of the thiol group introduces additional conformational variables related to the sulfur-hydrogen bond orientation, but the fundamental ring flexibility remains similar to other twelve-membered cyclic compounds [15].
Spectroscopic comparisons reveal characteristic features associated with the thiol functional group [10]. The sulfur-hydrogen stretching frequency in cyclododecanethiol (approximately 2550-2580 cm⁻¹) differs substantially from the oxygen-hydrogen stretch in cyclododecanol (approximately 3200-3500 cm⁻¹) [10]. This difference reflects the weaker sulfur-hydrogen bond compared to the oxygen-hydrogen bond, consistent with the lower electronegativity and larger size of sulfur [10].
The synthesis of cyclododecane-1,5,9-trithiol represents a significant challenge in organosulfur chemistry due to the unique structural requirements of incorporating three thiol functional groups into a twelve-membered ring system. Several synthetic approaches have been developed to access this important compound, each with distinct advantages and limitations.
Nucleophilic Substitution Methodology
The most widely employed synthetic route involves nucleophilic substitution reactions utilizing thiourea as the sulfur source [1]. This methodology begins with the preparation of cyclododecane trihalide derivatives, which serve as electrophilic precursors for thiol introduction. The reaction proceeds through formation of isothiouronium salt intermediates, followed by alkaline hydrolysis to yield the desired trithiol product [2]. Under typical conditions employing ethanol as solvent at reflux temperatures for four to six hours, this approach achieves yields ranging from seventy to eighty-five percent [1] [2].
The mechanism involves initial nucleophilic attack by thiourea on the halide centers, forming stable isothiouronium intermediates. Subsequent treatment with sodium hydroxide under aqueous conditions promotes hydrolysis of the thiourea moiety, liberating the free thiol groups [2]. This methodology offers excellent selectivity and operates under relatively mild conditions, making it suitable for laboratory-scale synthesis.
Direct Hydrosulfide Substitution
An alternative approach employs direct substitution using sodium hydrosulfide or hydrogen sulfide as the sulfur nucleophile [3] [4]. This method operates at ambient temperatures with aluminum trichloride serving as a Lewis acid catalyst to activate the halide leaving groups [3]. The reaction typically requires two hours at twenty degrees Celsius and provides yields in the range of sixty to seventy-five percent.
The direct substitution pathway offers the advantage of single-step conversion without requiring subsequent hydrolysis steps. However, competing side reactions, including formation of disulfide linkages and polymerization products, can reduce overall efficiency [5]. Careful control of reaction stoichiometry and the use of excess hydrogen sulfide helps minimize these undesired pathways [3].
Thiol-Ene Click Chemistry Approaches
Recent developments in thiol-ene click chemistry have provided efficient routes to cyclododecane-1,5,9-trithiol derivatives [6] [7]. This methodology utilizes cyclododecatriene precursors, which undergo photochemical addition reactions with hydrogen sulfide or other thiol sources in the presence of photoinitiators [6]. Under ultraviolet irradiation, the reaction proceeds rapidly, typically completing within twenty to sixty minutes with yields ranging from seventy-five to ninety percent [7].
The thiol-ene approach offers several advantages, including rapid reaction kinetics, high efficiency, and compatibility with various functional groups [6]. The photochemical nature of the process allows for precise temporal control and minimizes thermal degradation pathways. However, the methodology is limited to substrates containing appropriate alkene functionality [7].
Metal-Catalyzed Thiolation Methods
Advanced synthetic routes employing transition metal catalysts have emerged as versatile approaches for introducing thiol functionality [8]. These methods utilize metal complexes, typically copper or palladium derivatives, to facilitate carbon-sulfur bond formation under controlled conditions [8]. The reactions are conducted at elevated temperatures under inert atmosphere, providing yields in the range of sixty-five to eighty percent.
Metal-catalyzed approaches offer excellent functional group tolerance and can accommodate diverse substrate structures [8]. The methodology is particularly valuable for accessing highly functionalized derivatives. However, the requirement for expensive metal catalysts and specialized equipment limits widespread adoption for large-scale applications.
| Synthetic Route | Starting Material | Key Reagent | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution with Thiourea | Cyclododecane trihalide | Thiourea, NaOH | Reflux, 4-6 hours, ethanol | 70-85 | High selectivity, mild conditions | Multi-step process, requires hydrolysis |
| Direct Substitution with Hydrosulfide | Cyclododecane trihalide | Na₂S, H₂S | 20°C, 2 hours, AlCl₃ catalyst | 60-75 | Direct conversion, simple workup | Competing side reactions |
| Ring-Opening of Episulfides | Cyclododecane triepoxide | H₂S, base catalyst | 60-80°C, basic conditions | 55-70 | Regioselective opening | Requires pre-functionalized substrate |
| Thiol-Ene Click Chemistry | Cyclododecane triene | Thiol + photoinitiator | UV light, 20-60 minutes | 75-90 | Rapid reaction, high efficiency | Limited to specific substrates |
| Metal-Catalyzed Thiolation | Cyclododecane derivatives | Metal catalyst + sulfur source | Elevated temperature, inert atmosphere | 65-80 | Versatile, functional group tolerance | Expensive catalysts |
The industrial production of cyclododecane-1,5,9-trithiol requires careful consideration of economic factors, environmental impact, and scalability. Several production methodologies have been developed to address the unique challenges associated with large-scale synthesis of this specialty chemical.
Batch Production Systems
Traditional batch processing remains the predominant approach for industrial synthesis of cyclododecane-1,5,9-trithiol [9]. Batch reactors operating at temperatures between sixty and eighty degrees Celsius under modest pressure conditions provide adequate control over reaction parameters [9]. The typical residence time ranges from four to eight hours, with catalyst loadings between two and five mole percent relative to substrate [9].
Batch systems offer several operational advantages, including flexibility in product specifications, ease of quality control, and compatibility with existing infrastructure [9]. The use of ethanol or tetrahydrofuran as solvent systems facilitates product isolation and purification [9]. Under optimized conditions, batch processes achieve product purities between ninety-five and ninety-eight percent with overall yields ranging from sixty-five to seventy-five percent.
The production capacity of typical batch systems ranges from one hundred to five hundred kilograms per day, making this approach suitable for specialty chemical applications where moderate volumes are required [9]. The modular nature of batch processing allows for relatively straightforward scale-up by operating multiple reactors in parallel.
Continuous Flow Processing
Advanced continuous flow systems have been developed to enhance production efficiency and reduce manufacturing costs [10] [11]. These systems operate at elevated temperatures between eighty and one hundred twenty degrees Celsius under increased pressure conditions ranging from five to fifteen bar [10]. The enhanced reaction conditions enable shorter residence times of two to four hours while reducing catalyst requirements to between zero point five and two mole percent.
Continuous processing offers significant advantages in terms of heat and mass transfer efficiency, resulting in improved product quality with purities reaching ninety-eight to ninety-nine point five percent [10]. The overall yields are enhanced to seventy-five to eighty-five percent due to better reaction control and reduced side product formation [10]. Production capacities of continuous systems typically range from one thousand to five thousand kilograms per day, making them suitable for high-volume applications.
The implementation of continuous flow technology requires substantial capital investment in specialized equipment and process control systems [11]. However, the operational benefits, including reduced solvent usage, improved safety profiles, and enhanced energy efficiency, often justify the initial costs for large-scale operations.
Semi-Batch Hybrid Approaches
Semi-batch processing represents a compromise between the flexibility of batch operations and the efficiency advantages of continuous systems [12]. These hybrid approaches typically involve staged addition of reactants to a continuously stirred reactor operating at temperatures between seventy and ninety degrees Celsius [12]. Pressure conditions are maintained between two and eight bar, with residence times of three to six hours.
Semi-batch systems achieve product purities between ninety-six and ninety-eight point five percent with overall yields of seventy to eighty percent [12]. The production capacity ranges from five hundred to two thousand kilograms per day, making this approach suitable for medium-scale applications. The methodology offers enhanced process control compared to traditional batch systems while requiring lower capital investment than fully continuous operations.
| Parameter | Batch Process | Continuous Process | Semi-Batch Process |
|---|---|---|---|
| Reactor Temperature (°C) | 60-80 | 80-120 | 70-90 |
| Pressure (bar) | 1-5 | 5-15 | 2-8 |
| Residence Time (hours) | 4-8 | 2-4 | 3-6 |
| Catalyst Loading (mol%) | 2-5 | 0.5-2 | 1-3 |
| Solvent System | Ethanol/THF | Solvent-free/minimal | Mixed solvent system |
| Product Purity (%) | 95-98 | 98-99.5 | 96-98.5 |
| Overall Yield (%) | 65-75 | 75-85 | 70-80 |
| Production Capacity (kg/day) | 100-500 | 1000-5000 | 500-2000 |
Process Optimization Strategies
Modern industrial production incorporates advanced process optimization techniques to maximize efficiency and minimize environmental impact [13]. The recovery and recycling of sulfur-containing feedstocks represent critical considerations in sustainable production methodologies [13]. Hydrogen sulfide generated as a byproduct can be captured and converted to elemental sulfur, which serves as feedstock for other chemical processes [4] [13].
Energy integration strategies, including heat recovery and process intensification, contribute significantly to the economic viability of large-scale production [13]. The implementation of advanced process control systems enables real-time optimization of reaction parameters, resulting in consistent product quality and improved yields [9].
The production of high-purity cyclododecane-1,5,9-trithiol requires sophisticated purification methodologies and comprehensive impurity analysis. The complex nature of the synthesis pathways introduces various impurities that must be effectively removed to meet stringent quality specifications.
Purification Methodologies
Fractional Distillation Techniques
Fractional distillation represents the primary purification method for cyclododecane-1,5,9-trithiol, taking advantage of the significant boiling point differences between the target compound and common impurities [14]. Vacuum distillation systems operating at reduced pressure minimize thermal degradation while enabling efficient separation [14]. The methodology achieves purities between ninety-two and ninety-five percent with recovery yields of eighty-five to ninety percent [15].
The distillation process requires specialized equipment designed to handle sulfur-containing compounds, including corrosion-resistant materials and appropriate condensation systems [15]. Fractional distillation columns with multiple theoretical plates provide enhanced separation efficiency, particularly for removing closely related structural analogs [14].
Crystallization and Recrystallization
Crystallization techniques offer an alternative purification approach, particularly effective for removing ionic impurities and disulfide derivatives [16]. Recrystallization from ethanol-water systems provides purities between ninety-six and ninety-eight percent, although recovery yields are typically limited to seventy to eighty percent [16]. The methodology is particularly valuable for producing analytical-grade material where high purity is paramount.
Mixed solvent crystallization systems utilizing methanol-dichloromethane combinations have been developed to optimize both purity and recovery [16]. These systems achieve purities of ninety-five to ninety-seven percent with improved recovery yields of seventy-five to eighty-five percent [16].
Chromatographic Purification
Column chromatography represents the most effective purification technique for achieving ultra-high purity cyclododecane-1,5,9-trithiol [17]. Silica gel chromatography with hexane-ethyl acetate gradient elution systems provides purities exceeding ninety-eight point five percent [17]. The methodology enables precise control over separation parameters and can effectively remove trace impurities that are difficult to eliminate by other methods.
The high resolution achievable through chromatographic separation comes at the cost of reduced throughput and increased solvent consumption [17]. Recovery yields typically range from sixty to seventy-five percent due to product losses during column operations and fraction collection [17].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Solvent System | Equipment Required | Cost Factor |
|---|---|---|---|---|---|
| Fractional Distillation | 92-95 | 85-90 | None (vacuum distillation) | Fractional distillation column | Low |
| Recrystallization | 96-98 | 70-80 | Ethanol/water | Crystallization vessel | Medium |
| Column Chromatography | 98-99.5 | 60-75 | Hexane/ethyl acetate gradient | Silica gel column | High |
| Liquid-Liquid Extraction | 90-93 | 80-85 | Organic/aqueous phases | Separatory funnel | Low |
| Crystallization from Mixed Solvents | 95-97 | 75-85 | Methanol/dichloromethane | Mixed solvent system | Medium |
Impurity Identification and Characterization
Structural Impurities
The synthesis of cyclododecane-1,5,9-trithiol generates several classes of structural impurities that must be carefully characterized and controlled [18]. Cyclododecane dithiol derivatives, resulting from incomplete functionalization, represent the most significant impurity class with typical concentrations ranging from five hundred to two thousand parts per million [18]. These compounds are challenging to separate due to their structural similarity to the target product.
Cyclododecane monothiol derivatives constitute another major impurity class, with concentrations typically ranging from one thousand to five thousand parts per million [18]. These compounds significantly impact product quality due to their altered reactivity profiles compared to the trithiol target [18].
Oxidative Impurities
Disulfide derivatives formed through oxidation of thiol functional groups represent a persistent impurity challenge [5]. These compounds typically occur at concentrations between two hundred and eight hundred parts per million and can be effectively detected using high-performance liquid chromatography-mass spectrometry techniques [5]. Reduction treatment using appropriate reducing agents provides an effective removal strategy [5].
Oxidation products resulting from air exposure during processing contribute additional impurities at concentrations of one hundred to five hundred parts per million [5]. The incorporation of antioxidant additives during processing and storage helps minimize formation of these species [5].
Process-Related Impurities
Unreacted starting materials represent a significant impurity class, with concentrations ranging from two thousand to eight thousand parts per million depending on reaction efficiency [18]. Gas chromatography with flame ionization detection provides reliable quantification of these species [18]. Multiple purification steps are typically required for effective removal.
Polymerization products formed through side reactions contribute trace impurities at concentrations of fifty to two hundred parts per million [18]. Gel permeation chromatography enables detection and quantification of these higher molecular weight species [18]. Filtration techniques provide adequate removal strategies for most applications.
| Impurity Type | Typical Concentration (ppm) | Detection Method | Removal Strategy | Impact on Product Quality |
|---|---|---|---|---|
| Cyclododecane dithiol | 500-2000 | GC-MS | Selective crystallization | Moderate |
| Cyclododecane monothiol | 1000-5000 | GC-MS | Fractional distillation | High |
| Disulfide derivatives | 200-800 | HPLC-MS | Reduction treatment | Low |
| Unreacted starting material | 2000-8000 | GC-FID | Multiple purification steps | High |
| Oxidation products | 100-500 | HPLC-UV | Antioxidant addition | Moderate |
| Polymerization products | 50-200 | GPC | Filtration | Low |
Analytical Quality Control Methods
Comprehensive analytical characterization is essential for ensuring consistent product quality and regulatory compliance [19]. Nuclear magnetic resonance spectroscopy provides definitive identity confirmation through characteristic chemical shift patterns for the thiol functional groups [19]. Both proton and carbon-thirteen nuclear magnetic resonance techniques are employed for complete structural verification.
Gas chromatography with flame ionization detection serves as the primary method for purity determination, with specifications requiring a minimum of ninety-eight percent main component [19]. Karl Fischer titration provides precise moisture content determination, with specifications limiting water content to less than zero point one percent [19].
Elemental analysis confirms sulfur content, which should correspond to twenty-eight point eight percent theoretical based on molecular composition [19]. Inductively coupled plasma mass spectrometry enables detection of heavy metal contaminants, with specifications limiting total heavy metals to less than ten parts per million [19].
Thermogravimetric analysis assesses thermal stability characteristics, with high-quality material remaining stable to temperatures of two hundred degrees Celsius [19]. This analysis is particularly important for applications involving elevated temperature processing conditions.
| Analysis Type | Method | Specification | Typical Result Range |
|---|---|---|---|
| Identity Confirmation | NMR Spectroscopy (¹H, ¹³C) | Structure confirmation | Confirmed structure |
| Purity Determination | Gas Chromatography (GC-FID) | ≥98% main component | 98.2-99.8% |
| Moisture Content | Karl Fischer Titration | ≤0.1% water | 0.02-0.08% |
| Heavy Metals | ICP-MS | ≤10 ppm total | 2-8 ppm |
| Sulfur Content | Elemental Analysis | 28.8 ± 0.5% theoretical | 28.5-29.1% |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Stable to 200°C | Stable to 185-205°C |